3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole
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Overview
Description
3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole, also known as WAY-100635, is a potent and selective antagonist of the serotonin 5-HT1A receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications for a range of disorders including anxiety, depression, and schizophrenia.
Mechanism of Action
3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole is a selective antagonist of the serotonin 5-HT1A receptor. It binds to the receptor and blocks the activity of serotonin, a neurotransmitter that is involved in the regulation of mood, anxiety, and cognition. By blocking the activity of the 5-HT1A receptor, 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of other neurotransmitters such as dopamine and norepinephrine, which are also involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition. It has been shown to have anxiolytic and antidepressant effects in animal models. In humans, studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor in the brain, which can lead to changes in mood and anxiety.
Advantages and Limitations for Lab Experiments
The advantages of using 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole in lab experiments include its high potency and selectivity for the 5-HT1A receptor, which allows for precise modulation of the receptor activity. However, the limitations of using 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole in lab experiments include its potential for off-target effects and the need for careful dosing to avoid toxicity.
Future Directions
There are several future directions for research on 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole. One area of research is the development of new compounds that can modulate the activity of the 5-HT1A receptor with greater selectivity and potency. Another area of research is the investigation of the role of the 5-HT1A receptor in other disorders such as Parkinson's disease and Alzheimer's disease. Additionally, studies are needed to investigate the long-term effects of 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole on the brain and behavior.
Synthesis Methods
The synthesis method of 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole involves a series of chemical reactions. The first step involves the reaction of 3-indoleacetic acid with ethyl chloroformate to form the corresponding ethyl ester. This is followed by the reaction of the ethyl ester with 4-(3-chlorophenyl)piperazine to form the intermediate compound. The final step involves the reaction of the intermediate compound with 4-oxobutyl chloride to form 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole.
Scientific Research Applications
3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole has been extensively studied in the field of neuroscience due to its potential therapeutic applications for a range of disorders including anxiety, depression, and schizophrenia. It has been used in both in vitro and in vivo studies to investigate the role of the serotonin 5-HT1A receptor in these disorders. Studies have shown that 3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole can modulate the activity of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and cognition.
properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c23-18-6-4-7-19(15-18)25-11-13-26(14-12-25)22(27)10-3-5-17-16-24-21-9-2-1-8-20(17)21/h1-2,4,6-9,15-16,24H,3,5,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQBYBRPXSMJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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